2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a benzamide core substituted with a bromine atom and a piperidine ring attached to a fluoropyrimidine moiety.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors .
Mode of Action
Based on the information available, it can be inferred that it might interact with its targets via c-n bond forming reaction .
Biochemical Pathways
It is known that similar compounds can affect the p2x7 receptor pathway .
Result of Action
It is known that similar compounds can have antagonistic effects on p2x7 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 5-fluoropyrimidine with a suitable amine in the presence of a base such as potassium carbonate (K₂CO₃).
Benzamide Formation: The intermediate is then coupled with 2-bromobenzoyl chloride under basic conditions to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include organometallic compounds and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid: An intermediate used in the synthesis of benzamide scaffolds.
2-bromo-5-(N-methylpyrazol-4-yl)pyridine: Another brominated compound with potential therapeutic applications.
Uniqueness
Properties
IUPAC Name |
2-bromo-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN4O/c18-15-4-2-1-3-14(15)16(24)20-9-12-5-7-23(8-6-12)17-21-10-13(19)11-22-17/h1-4,10-12H,5-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYFBYJGLDNREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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